molecular formula C12H12N2O2S B015186 Dapsone-D8 (Major) CAS No. 557794-38-4

Dapsone-D8 (Major)

Cat. No.: B015186
CAS No.: 557794-38-4
M. Wt: 256.35 g/mol
InChI Key: MQJKPEGWNLWLTK-PGRXLJNUSA-N
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Description

Dapsone-d8 is intended for use as an internal standard for the quantification of dapsone by GC- or LC-MS. Dapsone is an anti-inflammatory and antibacterial compound that is widely used in the treatment of leprosy, malaria, acne, and various immune disorders. Dapsone is acetylated in the liver to monoacetyldapsone, the major metabolite, and other mono and diacetyl derivatives, and subsequently deacetylated back to diaminodiphenylsulfone (dapsone) until a state of equilibrium is achieved.

Mechanism of Action

Target of Action

Dapsone, also known as 4,4’-diaminodiphenyl sulfone, primarily targets a wide range of bacteria, but it is mainly employed for its actions against Mycobacterium leprae . It also has anti-inflammatory, antibacterial, and immunomodulatory effects .

Mode of Action

Dapsone acts against bacteria and protozoa in the same way as sulphonamides, that is by inhibiting the synthesis of dihydrofolic acid through competition with para-amino-benzoate for the active site of dihydropteroate synthetase . This inhibition of folic acid synthesis leads to the inhibition of bacterial growth .

Biochemical Pathways

Dapsone’s anti-inflammatory properties are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses . It also inhibits the production of tumor necrosis factor-alpha (TNF-α) as well as prostaglandin synthesis and liberation .

Pharmacokinetics

After oral administration, Dapsone is absorbed rapidly and nearly completely from the gastrointestinal tract . The elimination half-life of Dapsone is about 30 hours . The drug shows linear pharmacokinetics within the therapeutic range and the time-course after oral administration fits a 2-compartment model . Dapsone is about 70 to 90% protein bound and its monoacetylated metabolite (MADDS) is almost completely protein bound .

Result of Action

Dapsone has multiple antioxidant, anti-inflammatory, and anti-apoptotic functions . It has been described in treating a wide variety of inflammatory and infectious skin conditions . It also has neuroprotective and cytoprotective effects .

Action Environment

Some genetic and environmental factors, by increasing the production of dapsone-reactive metabolites or affecting the ability of the liver to detoxify them, may increase the risk of developing Dapsone hypersensitivity syndrome (DHS) . The latency before the onset of symptoms can vary from 2−6 h, in previously sensitized patients, to 6 months .

Biochemical Analysis

Biochemical Properties

Dapsone-D8 (Major) exerts its anti-bacterial effects by inhibiting dihydrofolic acid synthesis, leading to inhibition of bacterial growth . Its anti-inflammatory properties are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells and downregulating neutrophil-mediated inflammatory responses .

Cellular Effects

Dapsone-D8 (Major) has multiple antioxidant, anti-inflammatory, and anti-apoptotic functions . It has been described in treating a wide variety of inflammatory and infectious skin conditions .

Molecular Mechanism

The molecular mechanism of Dapsone-D8 (Major) involves both anti-microbial and anti-inflammatory effects. The anti-microbial effects are achieved by inhibiting dihydrofolic acid synthesis, which leads to the inhibition of bacterial growth . The anti-inflammatory effects are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses .

Temporal Effects in Laboratory Settings

Data from biochemical analysis showed a significant increase in SOD, glutathione peroxidase (GSH-Px), and total antioxidant status (TAS) levels, as well as decreased malondialdehyde (MDA) level in the dapsone-treated group compared with the priapism-induced group .

Dosage Effects in Animal Models

It is known that Dapsone-D8 (Major) has been effectively used in a wide range of dermatological and systemic disorders, characterized mainly by neutrophilic and eosinophilic accumulation and infiltration .

Metabolic Pathways

It is known that Dapsone-D8 (Major) possesses a broad-spectrum effect, including anti-microbial and anti-protozoal properties .

Transport and Distribution

It is known that Dapsone-D8 (Major) has been recommended as a second-line drug for toxoplasmosis and pneumocystis pneumonia treatment/prevention in those who suffer from immune system disorders .

Subcellular Localization

It is known that Dapsone-D8 (Major) has been effectively used in a wide range of dermatological and systemic disorders, characterized mainly by neutrophilic and eosinophilic accumulation and infiltration .

Properties

IUPAC Name

4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJKPEGWNLWLTK-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])N)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456285
Record name Dapsone-D8 (Major)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557794-38-4
Record name Benzen-2,3,5,6-d4-amine, 4,4′-sulfonylbis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=557794-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dapsone-D8 (Major)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Depending on the type of the second antimalarial used with the tetrahydroacridones, the preferred proportions by weight used vary. When using Floxacrine in admixture with Quinine, a ratio of 1:10 to 1:160, in particular from 1:40 to 1:80; in admixture with Chloroquine from 4:1 to 1:20, in particular 2:1 to 1:8; in admixture with Mefloquine from 1:1.25 to 1:10; in admixture with Primaquine from 1:1.25 to 1:20, in particular 1:2.5 to 1:20; in admixture with Pyrimethamine from 21:1 to 1:1.5, in particular 10.4:1 to 1:1.5; in admixture with Cycloguanil from 1:35 to 1:284, in particular 1:142 to 1:284; in admixture with Trimethroprim from 1:10 to 1:80, in particular 1:40 to 1:80; in admixture with Sulfadoxine from 1:1 L to 1:32, in particular 1:1 to 1:6; in admixture with Dapsone from 1:5 to 1:80, in particular 1:10 to 1:80, the best synergistic was obtained.
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tetrahydroacridones
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Synthesis routes and methods II

Procedure details

In a hydrogenation vessel 4-(4′-Nitro-benzenesulfonyl)-phenylamine (100 g), p-toluensulfonic acid (68.4 g), methanol (350 ml), water (150 ml) and 10% palladium on charcoal (7.6 g) are charge. The mixture is allowed to react with hydrogen at approximately 50° C. and 5 bar pressure. At reaction completion, hydrochloric acid is added, the catalyst is filtered and dried. 82 g of crude Dapsone are obtained (82% yield; >99.5% purity).
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100 g
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68.4 g
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82%

Synthesis routes and methods III

Procedure details

In autoclave at room temperature 4,4′-dinitrodiphenylsulfone (0.0649 mol, 20.0 g), 5% palladium on 50% wet carbon (1.4 g), 70% methanesulfonic acid in water (0.130 mol, 17.8 g), water (10 ml) and methanol (70 ml) are loaded. The mixture is left to react under hydrogen pressure (4-5 atm) at a temperature of 55-60° C. for about 8 hours. The mixture is filtered on a Perlite layer washing with methanol (10 ml for 2 times), subsequently with water (80 ml). The solution is concentrated under reduced volume to remove the organic phase. The aqueous phase is extracted with ethyl acetate (50 ml for 3 times) and the organic washings are discarded. Discolouring carbon (1.0 g) is added under vigorous stirring and after 15-20 minutes the mixture is filtered on a Perlite layer. To the aqueous solution heated at about 50° C. a aqueous solution of 30% sodium hydroxide is slowly added to reach a pH higher than 10. After about 30 minutes the mixture is cooled to 0-5° C. and then filtered, washing the solid with water cooled at 0-5° C. (20 ml for three times). After oven-drying at 50° C., 11.2 g of crude Dapsone are obtained that are then crystallized from a mixture of isopropanol (35 ml) and water (25 ml) to obtain 10.2 g of dry Dapsone, having a chemical purity evaluated by HPLC equal to about 98.5%.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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